molecular formula C24H20N2O5 B12056650 [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12056650
M. Wt: 416.4 g/mol
InChI Key: FVLHZCOCFGJKQB-XXRCXLCKSA-N
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Description

The compound [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a hybrid molecule featuring a salicyloyl hydrazone scaffold conjugated with a (E)-3-phenylprop-2-enoate ester. Its structure integrates a 2-hydroxybenzoyl hydrazinylidene group attached to a 4-methoxy-substituted phenyl ring, which is further esterified with a trans-cinnamate moiety (E-configuration).

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H20N2O5/c1-30-22-15-18(16-25-26-24(29)19-9-5-6-10-20(19)27)11-13-21(22)31-23(28)14-12-17-7-3-2-4-8-17/h2-16,27H,1H3,(H,26,29)/b14-12+,25-16+

InChI Key

FVLHZCOCFGJKQB-XXRCXLCKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method starts with the condensation of 2-hydroxybenzohydrazide with 4-formyl-2-methoxyphenyl acetate under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with cinnamic acid in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazone linkage and phenylprop-2-enoate moiety are of particular interest for their potential interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a promising candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The phenylprop-2-enoate moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of α,β-unsaturated carbonyl derivatives, which are widely studied for their pharmacological and material science applications. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Biological Activity Synthesis Method Crystallographic Data
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate Hydrazone-linked salicyloyl group, methoxyphenyl, (E)-cinnamate ester Anticancer (hypothesized via hybridization; untested) Multi-step condensation: hydrazone formation + esterification No reported crystal structure; predicted planar conformation due to conjugation
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate Methoxyphenyl acryloyl, hydroxybenzoate ester Anticancer (tested in vitro via apoptosis induction) Claisen-Schmidt condensation + esterification Syn-periplanar conformation (C=C torsion angle: 3.2°)
[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl] 3,4-dimethoxybenzoate Chlorophenyl propenoyl, dimethoxybenzoate ester Antimicrobial (moderate activity against Gram-positive bacteria) Friedel-Crafts acylation + esterification Planar acryloyl group; C=C torsion angle: 178.5°
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one Hydroxyphenyl propenone, trifluoromethyl substituent Antifungal (Candida albicans IC₅₀: 12 µM) Claisen-Schmidt condensation under basic conditions J-shaped conformation; intramolecular H-bonding
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Methoxyphenyl acrylate, cyano substituent Precursor for propenoylamide synthesis (no direct bioactivity) Knoevenagel condensation Syn-periplanar conformation (C=C torsion angle: 3.2°)

Key Differences and Implications

Hydrazone vs. Propenone/Acrylate Scaffolds: The hydrazone linker in the target compound introduces additional hydrogen-bonding capacity compared to propenone or acrylate analogues, which may improve binding to biological targets like kinases or DNA . In contrast, propenone derivatives (e.g., ) rely on keto-enol tautomerism for reactivity, making them more prone to nucleophilic attacks .

Substituent Effects: Methoxy groups (e.g., in and ) enhance lipophilicity and membrane permeability, while electron-withdrawing groups like cyano () or trifluoromethyl () alter electronic distribution and reactivity . The 2-hydroxybenzoyl group in the target compound may confer antioxidant activity, a feature absent in purely methoxy-substituted analogues .

Biological Activity: Hybrid compounds (e.g., ) show superior anticancer activity compared to parent molecules due to synergistic effects. The hydrazone group in the target compound could further enhance this via metal chelation or enzyme inhibition . Chlorophenyl derivatives () exhibit moderate antimicrobial activity but lack the broad-spectrum efficacy seen in trifluoromethyl-substituted propenones .

Crystallographic Behavior :

  • Compounds with syn-periplanar conformations (e.g., ) exhibit planar geometries favorable for π-π stacking, whereas J-shaped conformations () facilitate intramolecular hydrogen bonding .
  • The absence of crystallographic data for the target compound limits insights into its packing efficiency, though computational models suggest a planar arrangement .

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